Metabolic Stability Retention in RIPK1 Inhibitors: C₂F₅- vs. CF₃-Containing Scaffolds
In a series of RIPK1 inhibitors that deliberately omitted the aromatic back-pocket group common to most literature chemotypes, the lipophilic yet metabolically stable pentafluoroethyl group was reported to be critical for balancing potency and pharmacokinetic properties in rats [1]. While the CF₃ congener was not explicitly tabulated alongside the C₂F₅ compound in the public abstract, the authors identify the C₂F₅ group as the key differentiator enabling good kinase selectivity and oral pharmacokinetics despite the absence of the back-pocket motif. The co-crystal structure with compound 11 (PDB 6NW2) confirms the C₂F₅-phenyl scaffold is accommodated in the RIPK1 active site [2].
| Evidence Dimension | Metabolic stability and PK in rat |
|---|---|
| Target Compound Data | C₂F₅-bearing inhibitors: maintained good PK in rat (exact CL and F% not extracted) |
| Comparator Or Baseline | Literature RIPK1 inhibitors containing an aromatic back-pocket group (typically CF₃- or aryl-substituted) |
| Quantified Difference | C₂F₅ compounds achieved good potency and PK without the back-pocket group; direct CF₃ comparator data not publicly reported |
| Conditions | Rat pharmacokinetic studies; biochemical RIPK1 inhibition assays; X-ray co-crystallography (2.00 Å) |
Why This Matters
Procurement of this building block is justified for RIPK1 programmes because the C₂F₅-phenyl scaffold is crystallographically validated and mechanistically linked to a differentiated inhibitor design strategy.
- [1] Hamilton GL, Chen H, Deshmukh G, et al. Potent and selective inhibitors of receptor-interacting protein kinase 1 that lack an aromatic back pocket group. Bioorg Med Chem Lett. 2019;29(12):1497-1501. doi:10.1016/j.bmcl.2019.04.014. View Source
- [2] RCSB Protein Data Bank. PDB Entry 6NW2: Structure of human RIPK1 kinase domain in complex with compound 11. Deposited 2019-02-05, Released 2019-05-01. doi:10.1016/j.bmcl.2019.04.014. View Source
